molecular formula C7H10N4O3 B1682251 Theophylline monohydrate CAS No. 5967-84-0

Theophylline monohydrate

Cat. No. B1682251
CAS RN: 5967-84-0
M. Wt: 198.18 g/mol
InChI Key: INQSMEFCAIHTJG-UHFFFAOYSA-N
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Description

Theophylline monohydrate is a natural alkaloid derivative of xanthine isolated from the plants Camellia sinensis and Coffea arabica . It appears to inhibit phosphodiesterase and prostaglandin production, regulate calcium flux and intracellular calcium distribution, and antagonize adenosine .


Synthesis Analysis

Theophylline monohydrate can be synthesized in the laboratory by dissolving form II (1 g) in ultrapure water (50 mL) at approximately 60 °C under vigorous stirring . Theophylline anhydrate converts to monohydrate when exposed to >80% relative humidity and dehydrates at low RH (usually <20%) .


Molecular Structure Analysis

Theophylline monohydrate exhibits a unique ladder-like structure, where rigid molecular dimers (rungs) weakly connect to more rigid water chains (rails) . This structure is responsible for its surprisingly high plasticity .


Chemical Reactions Analysis

Theophylline monohydrate exhibits better solubility in water than its anhydrous form . The dehydration of Theophylline monohydrate is considered a two-step process consisting of dehydration and evaporation of crystal water .


Physical And Chemical Properties Analysis

Theophylline monohydrate has a molecular weight of 198.18 g/mol . It exhibits better solubility in water than its anhydrous form . Its unique ladder-like structure contributes to its high plasticity .

Scientific Research Applications

  • Hydration and Dehydration Processes

    • Theophylline monohydrate has been a subject of interest in understanding hydration and dehydration processes in pharmaceuticals. Using terahertz pulsed imaging, researchers have investigated the topographical patterns of these processes in drug substances, specifically focusing on theophylline in tablet form. This research highlights the potential of such imaging techniques in resolving complex issues in pharmaceutical development (Hisazumi et al., 2012).
  • Effects of Excipients on Hydrate Formation

    • The impact of excipients on the hydrate formation of theophylline during wet granulation has been studied, revealing how different excipients influence the pseudo-polymorphic changes of theophylline, which in turn can alter its dissolution rate. This research underscores the significance of choosing appropriate excipients in pharmaceutical formulations (Airaksinen et al., 2003).
  • Dehydration Kinetics and Thermodynamics

    • Detailed investigations into the dehydration kinetics of theophylline monohydrate have been conducted using calorimetric and computational methods. These studies provide insights into the energetics of the dehydration process and its implications for pharmaceutical stability and processing (Suihko et al., 1997).
  • Phase Transition and Nucleation Studies

    • Research on theophylline crystallization has shed light on the anhydrous to monohydrate phase transition, elucidating the role of crystallographic parameters in the nucleation and growth of monohydrate crystals. These studies provide valuable information for optimizing crystal forms in pharmaceuticals (Rodríguez-Hornedo et al., 1992).
  • Monitoring Solid-State Forms During Manufacturing

    • Theophylline monohydrate's dehydration behavior in pharmaceutical manufacturing has been monitored using near-infrared spectroscopy, offering insights into the influence of operating parameters on the kinetics of solid-state transformations. Such studies aid in the development of more effective manufacturing processes (Touil et al., 2013).

Safety And Hazards

Theophylline monohydrate is toxic if swallowed and may damage the unborn child . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Theophylline monohydrate exhibits better tableting performance than Theophylline anhydrate . Future research could focus on the impact of wet granulation on the tableting process . There is also potential for further exploration of the multifaceted application and usefulness of thermal analysis in pharmacology .

properties

IUPAC Name

1,3-dimethyl-7H-purine-2,6-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2.H2O/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h3H,1-2H3,(H,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQSMEFCAIHTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208361
Record name Theophylline monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Theophylline monohydrate

CAS RN

5967-84-0
Record name 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5967-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Theophylline [USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005967840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Theophylline monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-, hydrate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.629
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name THEOPHYLLINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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